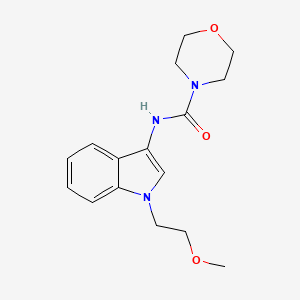

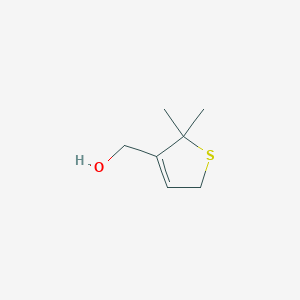

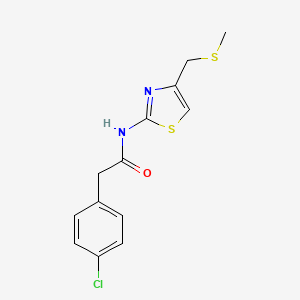

(2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

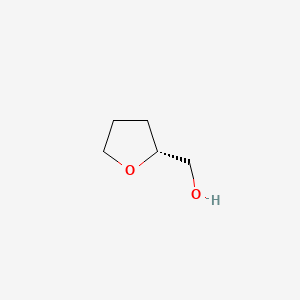

“(2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol” is a chemical compound with the CAS Number: 83413-88-1 . It has a molecular weight of 144.24 and its molecular formula is C7H12OS . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H12OS/c1-7(2)6(5-8)3-4-9-7/h3,8H,4-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications

Catalytic Applications

One significant application involves the role of zeolites in the conversion of methanol to hydrocarbons, a process pivotal in producing cleaner fuel alternatives like dimethyl ether. The deactivation of zeolite catalysts during methanol conversion due to "coking" has been investigated, revealing insights into how spatial constraints affect the mechanistic pathways of methanol reactions on zeolites, such as H-ZSM-5, and the formation of unsaturated hydrocarbons and methane as indicative co-products (Schulz, 2010). Furthermore, studies on methanol and ethanol conversion to hydrocarbons on synthetic zeolites like H-ZSM-5 elucidated mechanisms involving carbenium ions, highlighting the synthesis of branched and aromatic hydrocarbons from these simple alcohols (Derouane et al., 1978).

Organic Synthesis Enhancements

Research has focused on the electrooxidation of thiophenes, showing the formation of dimethoxy adducts from 2,5-dimethyl- and tetramethyl-thiophene in methanol, demonstrating a novel route for synthesizing derivatives of thiophenes that could be relevant for pharmaceutical or material science applications (Yoshida, Takeda, & Fueno, 1991).

Material Science Developments

In material science, the study of methanol conversion to dimethyl ether presents a novel electrochemical route for producing cleaner combustion fuels. This research suggests a new synthesis route for methanol dehydration leading to dimethyl ether synthesis through the application of strong electric fields, offering insights into green chemistry and sustainable fuel production (Cassone et al., 2017).

Safety and Hazards

The safety information for “(2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol” includes several hazard statements: H302, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name |

(5,5-dimethyl-2H-thiophen-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OS/c1-7(2)6(5-8)3-4-9-7/h3,8H,4-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFAJKNIKOXECO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CCS1)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

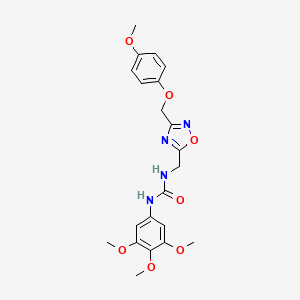

![(E)-2-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinecarboxamide](/img/structure/B2664684.png)

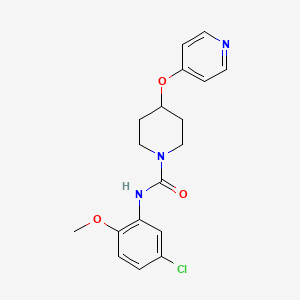

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2664689.png)

![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2664690.png)

![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2664693.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2664696.png)

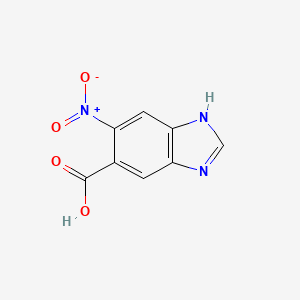

![3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2664698.png)